Dihydrocaffeic acid (DHCA), also known as 3-(3,4-Dihydroxyphenyl)propionic acid or 3-(3,4-Dihydroxyphenyl)propanoic acid, is a phenolic acid commonly found in various plants and fungi. [] It is a metabolite of chlorogenic acid, a significant dietary polyphenol. [, ] DHCA has gained interest in scientific research due to its potential health benefits and applications in various fields, including food science and biomedicine. [] It acts as an intermediate in the biosynthesis of lignans and is often produced through microbial degradation of flavonoids and caffeic acid. []
Dihydrocaffeic acid occurs naturally in numerous plant species, particularly in the family Asteraceae and other botanical families. It can be derived from caffeic acid through reduction processes, and its biosynthesis is also facilitated by lactic acid bacteria during fermentation processes. The compound is classified as a phenolic acid due to its aromatic structure containing hydroxyl groups attached to a benzene ring.
The synthesis of dihydrocaffeic acid can be achieved through several methods:
Dihydrocaffeic acid has a molecular formula of and a molecular weight of approximately 196.20 g/mol. Its structure features:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm its structure and purity.
Dihydrocaffeic acid participates in various chemical reactions:
Dihydrocaffeic acid exhibits its biological effects primarily through its antioxidant properties:
These mechanisms contribute to its potential protective effects against oxidative damage in cells, which is linked to various diseases including cancer and neurodegenerative disorders.
Dihydrocaffeic acid exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in food science, pharmaceuticals, and cosmetics.
Dihydrocaffeic acid has diverse applications across several fields:
Dihydrocaffeic acid (DHCA; 3-(3,4-dihydroxyphenyl)propanoic acid) demonstrates a broad yet phylogenetically patterned distribution across the plant and fungal kingdoms. This phenolic acid serves specialized physiological functions in diverse taxa, with its occurrence frequently linked to plant defense mechanisms and stress adaptation. Within vascular plants, DHCA has been identified in multiple families, though typically in lower concentrations compared to its unsaturated counterpart, caffeic acid. Significant occurrences include Asteraceae species like Matricaria recutita (chamomile) ray florets and Gynura bicolor aerial parts [1] [3]. Brassicaceae is represented by Isatis tinctoria (dyer's woad), where DHCA occurs at approximately 0.03 mg/kg dry weight in leaf extracts [1] [3]. The Lamiaceae family contributes sources such as transformed root cultures of Nepeta teydea, yielding DHCA at concentrations of 10.53 mg/kg freeze-dried roots [1] [3].
Beyond these families, DHCA occurs in Selaginellaceae (Selaginella stautoniana grasses) [3], Araliaceae (flowers of the Australian rainforest tree Polyscias murrayi), where it reaches notably high levels (352.32 mg/kg fresh weight) [1] [3], and Rosaceae (concentrated juice of Rosa roxburghii at 0.3 g/L) [3]. Lindera glauca aerial parts (0.306 mg/kg dry weight) and date palm fruits (Phoenix dactylifera varieties: Tantbouchte, Tafizaouine, Tazerzait, Tazizaout) further exemplify its distribution [1] [3]. Fungal and microbial transformations represent another significant source. Lactic acid bacteria (Lactobacillus plantarum) metabolize hydroxycinnamic acids via enzymatic reduction pathways, converting caffeic acid into DHCA as a detoxification strategy [10]. This microbial conversion is particularly relevant in fermented products like cider and olives [1] [2].
Table 1: Phylogenetic Distribution and Concentrations of Dihydrocaffeic Acid
Kingdom/Family | Species/Common Name | Tissue/Product | Concentration | Reference Context |
---|---|---|---|---|
Plantae - Asteraceae | Matricaria recutita | White ray florets | Detected | [1] [3] |
Plantae - Asteraceae | Gynura bicolor | Fresh aerial parts | Detected | [1] [3] |
Plantae - Brassicaceae | Isatis tinctoria | Leaves | 0.03 mg/kg dry weight | [1] [3] |
Plantae - Lamiaceae | Nepeta teydea | Freeze-dried hairy roots | 10.53 mg/kg | [1] [3] |
Plantae - Araliaceae | Polyscias murrayi | Flowers | 352.32 mg/kg fresh weight | [1] [3] |
Plantae - Rosaceae | Rosa roxburghii | Concentrated juice | 0.3 g/L | [3] |
Plantae - Arecaceae | Phoenix dactylifera (Dates) | Fruit (multiple varieties) | Detected | [1] [3] |
Fungi/Microbes | Lactobacillus plantarum | Culture supernatants | Metabolic product | [10] |
Dihydrocaffeic acid biosynthesis integrates primary and specialized metabolic routes, originating from the shikimate pathway – a critical conduit directing photosynthetic carbon into aromatic amino acids. The pathway initiates with the condensation of phosphoenolpyruvate (glycolysis-derived) and erythrose-4-phosphate (pentose phosphate pathway-derived) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) [3] [7]. A series of enzymatic transformations via the core shikimate pathway (encompassing enzymes like dehydroquinate synthase, shikimate dehydrogenase, and chorismate synthase) ultimately yield chorismate. Chorismate serves as the central branch point for phenylalanine (Phe), tyrosine (Tyr), and tryptophan biosynthesis [3] [7]. In most plants, Phe serves as the primary precursor for phenylpropanoids, undergoing deamination by phenylalanine ammonia-lyase (PAL) to yield trans-cinnamic acid. This reaction represents the committed step into phenylpropanoid metabolism [4] [7] [9].
trans-Cinnamic acid is hydroxylated by cinnamate 4-hydroxylase (C4H), a cytochrome P450 monooxygenase, generating p-coumaric acid. Subsequent hydroxylation of p-coumaric acid at the 3-position of the phenolic ring, catalyzed by p-coumarate 3-hydroxylase (C3H), yields caffeic acid [3] [4] [7]. This hydroxycinnamic acid is a pivotal branch point metabolite. A significant portion of caffeic acid undergoes activation by 4-coumarate:CoA ligase (4CL), forming caffeoyl-CoA, which feeds into lignin and flavonoid biosynthesis branches [4] [7] [9]. However, a distinct pathway channels caffeic acid towards dihydrocaffeic acid via enzymatic reduction [3] [10]. The specific enzyme facilitating this reduction in plants is proposed to be a double bond reductase (DBR, EC 1.3.1.-), converting the acrylate side chain of caffeic acid into the propanoate chain of DHCA [3]. This enzymatic step represents a key regulatory node determining DHCA flux relative to other caffeic acid derivatives like lignins or chlorogenic acids. Environmental stressors, including pathogen attack (Alternaria alternata in pears) and hormonal signals (ethylene in ramie), significantly modulate the expression and activity of phenylpropanoid pathway enzymes (PAL, C4H, 4CL, HCT), thereby influencing precursor availability for DHCA synthesis [4] [9].
The conversion of caffeic acid to dihydrocaffeic acid is enzymatically catalyzed and represents a key metabolic step determining DHCA accumulation. This reaction involves the stereospecific saturation of the propenoic side chain's double bond (between Cα and Cβ), converting the acrylate moiety into a propanoate group [3] [10]. In plant tissues, this reduction is primarily mediated by double bond reductases (DBRs) belonging to the NADPH-dependent oxidoreductase superfamily (EC 1.3.1.-). These enzymes utilize NADPH as a cofactor, providing the reducing equivalents required for the saturation reaction [3]. The DBRs involved in DHCA formation exhibit substrate specificity towards hydroxycinnamic acids possessing an ortho-diphenol (catechol) structure, such as caffeic acid [3]. Gene expression studies indicate that DBR transcript levels are often induced under stress conditions, correlating with increased DHCA accumulation as part of the plant's antioxidant and defense response [4] [7].
Microbial metabolism, particularly by lactic acid bacteria (LAB) inhabiting fermented foods and the gastrointestinal tract, represents a highly efficient route for DHCA production via enzymatic reduction. Lactobacillus plantarum possesses a well-characterized enzymatic machinery for hydroxycinnamic acid transformation [10]. While its phenolic acid decarboxylase (PAD/PDC) primarily converts caffeic acid to 4-vinylcatechol, an alternative pathway involves hydroxycinnamate reductase (HcrAB). This enzyme complex, comprising a cinnamic acid reductase and potentially auxiliary proteins, catalyzes the NADH-dependent reduction of the double bond in caffeic acid, directly yielding DHCA (hydrocaffeic acid) [10]. Kinetic studies show HcrAB exhibits broad substrate specificity, also reducing p-coumaric, ferulic, m-coumaric, o-coumaric, and sinapic acids to their corresponding dihydro-derivatives (phloretic, hydroferulic, 3-(3-hydroxyphenyl)propionic, melilotic, and hydrosinapic acids, respectively) [10]. The expression of hcrAB genes is often constitutive or stress-inducible, allowing LAB to detoxify inhibitory hydroxycinnamic acids present in plant materials or during fermentation. This microbial reduction pathway is crucial for generating significant quantities of bioavailable DHCA in fermented beverages like cider and wine, where caffeic acid from fruit musts is microbially converted [1] [2] [10].
Table 2: Enzymatic Systems Catalyzing Dihydrocaffeic Acid Formation
Enzyme System | Organism Type | Gene/Protein | Cofactor | Substrate Specificity | Primary Function/Context |
---|---|---|---|---|---|
Double Bond Reductase (DBR) | Higher Plants | Not fully characterized | NADPH | Caffeic acid (catechol structure preferred) | Stress response; DHCA accumulation in plant tissues |
Hydroxycinnamate Reductase (HcrAB) | Lactobacillus plantarum | hcrA, hcrB | NADH | Broad: Caffeic, p-Coumaric, Ferulic, m-Coumaric, o-Coumaric, Sinapic acids | Detoxification of phenolic acids; Fermented food production (cider, olives) |
The concentration of dihydrocaffeic acid exhibits substantial quantitative variation across different edible plants and their derived products. This variability stems from factors such as genotype, developmental stage, processing methods, and microbial activity during fermentation.
Olea europaea (Olives and Olive Oil): DHCA is a significant component in olives, particularly in black olives. In the pericarp of black olives, DHCA concentrations can reach 1.790 ± 0.030 g/kg dry weight, ranking it as the fourth most abundant phenolic compound after hydroxytyrosol and acteoside isomers [1]. Processing methods dramatically impact DHCA levels. Brining, used to debitter olives, leaches phenolics into the brine. Black olive brine contained substantial DHCA (0.183 ± 0.001 g/L), second only to hydroxytyrosol. In contrast, green olives and their brines contained only trace amounts or undetectable levels of DHCA [1]. Studies on Greek olive varieties (Black Thasos, Black Conservolia) indicate DHCA constitutes 5–10% of the total biophenolic component profile [1]. Authentic Italian Taggiasca Ligure extra-virgin olive oil was characterized by higher levels of DHCA and caffeic acid compared to other oils, serving as a marker for authenticity [1].
Fermented Beverages (Asturian Ciders): DHCA is a major phenolic acid and often the most abundant low molecular weight phenolic compound in traditional Spanish ciders. Analyses of 92 commercially available Asturian ciders from different production years revealed DHCA concentrations ranging from approximately 26 mg/L to nearly 150 mg/L [1]. Subsequent studies confirmed similar ranges (55.8–110.5 mg/L) and demonstrated that DHCA accounts for 12–35% of the total phenolic compounds detected [1]. This high abundance is primarily attributed to microbial biotransformation during fermentation. Lactic acid bacteria (LAB), particularly strains involved in malolactic fermentation, hydrolyze chlorogenic acid (abundant in apple musts) to release caffeic acid, which is subsequently reduced to DHCA [1] [2]. The specific microbial consortia and fermentation conditions significantly influence the final DHCA concentration.
Rosa roxburghii: This fruit, known for its high vitamin C content, also contains significant levels of DHCA. Analysis of concentrated R. roxburghii juice revealed a DHCA concentration of 0.3 g/L [3]. While lower than the peak levels found in some ciders, this represents a notably high concentration for a non-fermented fruit juice, highlighting R. roxburghii as a significant dietary source.
Other Significant Sources:
Table 3: Quantitative Variability of Dihydrocaffeic Acid in Selected Edible Botanicals and Products
Botanical Source/Product | Specific Type/Variety | DHCA Concentration | Factors Influencing Level |
---|---|---|---|
Black Olive (Pericarp) | Olea europaea | 1.790 ± 0.030 g/kg dry weight | Maturity (higher in black vs green); Genotype |
Black Olive Brine | Processing by-product | 0.183 ± 0.001 g/L | Leaching during brining process |
Asturian Cider | Traditional Spanish cider | 26 – 150 mg/L | Apple must composition; Microbial fermentation (LAB activity); Production year |
Rosa roxburghii Juice | Concentrated juice | 0.3 g/L | Fruit maturity; Processing concentration |
Polyscias murrayi Flowers | Australian rainforest tree | 352.32 mg/kg fresh weight | Phylogenetic/genetic factors |
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